molecular formula C19H13ClN2O2 B2699739 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-59-6

4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No. B2699739
CAS RN: 672925-59-6
M. Wt: 336.78
InChI Key: OCVUXRPCFYJURB-UHFFFAOYSA-N
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Description

The compound “4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a complex organic molecule. It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been the subject of numerous studies. For instance, pyrimidines can be synthesized via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4 H -chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5 H -chromeno [2,3- d ]pyrimidines .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Scientific Research Applications

These applications demonstrate the multifaceted nature of chlorofurapyrimidine and its potential impact across various scientific domains. Researchers continue to explore its properties and applications, aiming to harness its benefits while minimizing environmental risks. 🌱🔬🌎

Mechanism of Action

The mechanism of action of pyrimidine derivatives is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of pyrimidine derivatives are vast. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-12-9-14(20)7-8-16(12)23-18-15-10-17(13-5-3-2-4-6-13)24-19(15)22-11-21-18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVUXRPCFYJURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

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